Cas no 2171723-76-3 (4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-Cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl group and a hydroxyethyl carbamoyl moiety, which enhance solubility and facilitate selective deprotection during solid-phase peptide synthesis. The Fmoc protecting group ensures compatibility with standard orthogonal protection strategies, while the carboxylic acid functionality allows for efficient coupling to growing peptide chains. This compound is particularly useful for introducing hydrophobic and sterically constrained residues, making it valuable for the development of peptidomimetics and bioactive peptides. Its high purity and stability under typical synthesis conditions further support its utility in research and pharmaceutical applications.
4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171723-76-3 structure
商品名:4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS番号:2171723-76-3
MF:C27H32N2O6
メガワット:480.552787780762
CID:5849015
PubChem ID:165539963

4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • 2171723-76-3
    • 4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • EN300-1509210
    • インチ: 1S/C27H32N2O6/c30-16-15-29(18-7-1-2-8-18)26(33)24(13-14-25(31)32)28-27(34)35-17-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,18,23-24,30H,1-2,7-8,13-17H2,(H,28,34)(H,31,32)
    • InChIKey: NZZFBRWHGUQOPA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CCO)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 717
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1509210-100mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
100mg
$2963.0 2023-09-27
Enamine
EN300-1509210-1000mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1509210-50mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1509210-1.0g
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
1g
$0.0 2023-06-05
Enamine
EN300-1509210-500mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
500mg
$3233.0 2023-09-27
Enamine
EN300-1509210-5000mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
5000mg
$9769.0 2023-09-27
Enamine
EN300-1509210-10000mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1509210-250mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
250mg
$3099.0 2023-09-27
Enamine
EN300-1509210-2500mg
4-[cyclopentyl(2-hydroxyethyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171723-76-3
2500mg
$6602.0 2023-09-27

4-cyclopentyl(2-hydroxyethyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

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